SDH Enzyme Inhibition: Pyrazole-4-Carboxamide Class Potency and the Role of Bromine Substituents in 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide
While direct, head-to-head quantitative data for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide against a specific SDH target is not publicly available, class-level inference from closely related pyrazole-4-carboxamide derivatives provides a strong rationale for its potential utility. A representative pyrazole-4-carboxamide compound (designated E1) exhibited potent SDH inhibition with an IC50 of 3.3 μM, which is 2.4-fold more potent than the commercial fungicide boscalid (IC50 = 7.9 μM) in the same assay [1]. This class-level evidence suggests that the pyrazole-4-carboxamide core is a privileged scaffold for SDH inhibition. The specific 3,5-dibromo substitution pattern in the target compound is further supported by structure-activity relationship (SAR) analyses in related studies, which identify the bromine atom as a crucial pharmacophoric element for enhancing antifungal activity, and its replacement with other halogens can significantly diminish potency [2].
| Evidence Dimension | In vitro Succinate Dehydrogenase (SDH) Enzyme Inhibition |
|---|---|
| Target Compound Data | Not directly available (class-level inference) |
| Comparator Or Baseline | Pyrazole-4-carboxamide derivative (E1) vs. Boscalid |
| Quantified Difference | E1 IC50 = 3.3 μM vs. Boscalid IC50 = 7.9 μM (2.4-fold more potent) |
| Conditions | Enzyme activity assay against SDH from R. solani [1] |
Why This Matters
For fungicide discovery programs targeting SDH, this compound's core scaffold is validated for potent inhibition, and its specific bromine substituents are implicated in enhancing activity, offering a rational starting point for lead optimization over unsubstituted or differently halogenated analogs.
- [1] Chai, J.-Q., et al. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. J Agric Food Chem, 2024, 72(20), 11308-11320. View Source
- [2] Chalkha, M., et al. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 2022, 46, 2747-2760. View Source
